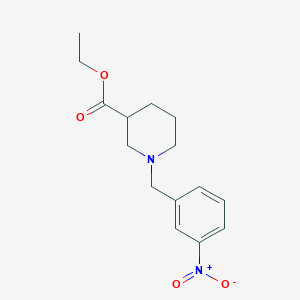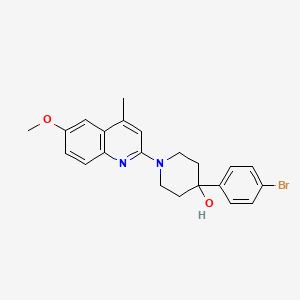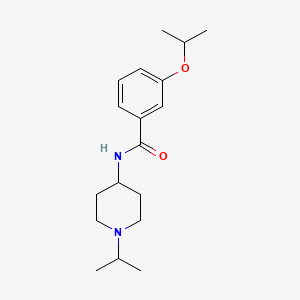
N-1-adamantyl-2-chloro-5-nitrobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-1-adamantyl-2-chloro-5-nitrobenzamide involves the combination of adamantylamine derivatives with nitrobenzamide structures. For example, a study synthesized a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, demonstrating a method for incorporating the adamantyl group into nitrobenzamide frameworks (Likhosherstov et al., 2014). Another relevant synthesis involved the reaction of adamantane with atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI), yielding adamantylbenzamide derivatives (Sakaguchi et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been characterized through various techniques, including NMR, MS, IR, and X-ray diffraction methods. For instance, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was studied, providing insights into the molecular configuration and interactions within the crystal structure, such as π-π conjugation and hydrogen bonding interactions (He et al., 2014).
Chemical Reactions and Properties
The chemical properties of this compound derivatives include their reactivity in various chemical reactions, such as their potential as antibacterial agents. For example, a study on the synthesis and structural insights of adamantane-1-carbohydrazide derivatives highlighted their broad-spectrum antibacterial activity (Al-Wahaibi et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the applications and handling of this compound. The crystal structure of related compounds, like N-Cyclohexyl-2-nitrobenzamide, was determined, providing valuable information on the molecular arrangement and stability (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are essential for the practical use of this compound. Studies on its derivatives have explored these properties, offering insights into potential applications and reactions. For instance, the electrophilic reactions of 5-aryltetrazoles with adamantane derivatives were investigated, revealing the synthesis of isomeric compounds and their derivatives, which could inform the chemical behavior of this compound (Mikolaichuk et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
N-(1-adamantyl)-2-chloro-5-nitrobenzamide, also known as N-1-adamantyl-2-chloro-5-nitrobenzamide, Oprea1_858971, or Oprea1_525486, is a complex compound with potential biological activity Adamantane derivatives have been found to interact with various targets, such as the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and tissue remodeling.
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity, which allows them to interact with their targets in a specific manner . For instance, some adamantane derivatives have been found to inhibit the action of certain enzymes, thereby affecting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
It’s known that adamantane derivatives can influence various metabolic processes . For instance, they can undergo mono- and dihydroxylation of the adamantyl group, which can affect the metabolic flux and metabolite profile compositions .
Pharmacokinetics
Studies on similar adamantane derivatives have shown that they can be rapidly metabolized, with moderate to long half-lives . These properties can significantly impact the bioavailability of the compound.
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The action, efficacy, and stability of N-(1-adamantyl)-2-chloro-5-nitrobenzamide can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and interaction with its targets . .
Analyse Biochimique
Biochemical Properties
The adamantyl group in N-(1-adamantyl)-2-chloro-5-nitrobenzamide has been found to interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of N-(1-adamantyl)-2-chloro-5-nitrobenzamide on cellular function in in vitro or in vivo studies have not been extensively reported .
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Metabolic Pathways
The metabolic pathways involving N-(1-adamantyl)-2-chloro-5-nitrobenzamide, including any enzymes or cofactors it interacts with, are not well-characterized
Transport and Distribution
Studies investigating any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are needed .
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)6-14(15)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSELSUALLKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202596 | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85469-95-0 | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85469-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)


![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)


![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)